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Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine

biosynthesis pathway, catalyzing the NAD+-dependent oxidation of 3-phosphoglycerate to 3-

phosphohydroxypyruvate. This pathway is not only essential for the synthesis of serine and

other downstream metabolites like glycine and cysteine, but it also plays a crucial role in

nucleotide synthesis, redox homeostasis, and cellular proliferation. Elevated PHGDH activity

has been implicated in various diseases, including cancer, making it an attractive target for

therapeutic development. This document provides a detailed comparison of commercially

available PHGDH activity assay kits, along with experimental protocols and pathway diagrams

to aid researchers in selecting and utilizing the most suitable assay for their needs.

Principle of PHGDH Activity Assays
The most common method for measuring PHGDH activity in vitro is through a coupled

enzymatic reaction that results in a detectable colorimetric or fluorometric signal. The general

principle involves the following steps:

PHGDH Reaction: PHGDH utilizes its substrate, 3-phosphoglycerate, and the cofactor NAD+

to produce 3-phosphohydroxypyruvate and NADH.
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Signal Generation: The NADH produced is then used by a developer enzyme (such as

diaphorase) to reduce a probe, which generates a colored (chromophore) or fluorescent

(fluorophore) product.

Detection: The resulting signal is measured using a microplate reader at a specific

wavelength. The rate of signal increase is directly proportional to the PHGDH activity in the

sample.

Comparison of Commercially Available PHGDH
Activity Assay Kits
Several manufacturers offer kits for measuring PHGDH activity. Below is a summary of the key

quantitative parameters for some of the available colorimetric kits.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Abcam (ab273328)
Sigma-Aldrich
(MAK412)

AffiGEN (AFG-BV-
0552)

Catalog Number ab273328 MAK412 AFG-BV-0552

Detection Method Colorimetric (450 nm) Colorimetric (450 nm) Colorimetric (450 nm)

Assay Principle

PHGDH-catalyzed

NADH production is

coupled to the

reduction of a

colorimetric probe.

PHGDH-catalyzed

NADH production is

coupled to the

reduction of a

colorimetric probe.

PHGDH-catalyzed

NADH production is

coupled to the

reduction of a

colorimetric probe.

Sample Types
Tissue, Adherent and

Suspension Cells

Tissues (liver, kidney,

etc.), Adherent and

Suspension Cells[1]

Purified enzyme,

tissue and cell

lysates[2]

Sensitivity (LOD) < 0.1 mU per sample
< 0.1 mU per

sample[1]

Information not

available

Assay Range

(Linearity)

0 - 12.5 nmol/well of

NADH

0 - 10 nmol/well of

NADH

Information not

available

Kit Size 100 assays 100 assays[1] 100 Assays[2]

Positive Control Included Included[1] Included[2]

Precision (CV%)
Information not

available

Information not

available

Information not

available

Experimental Protocols
The following are generalized protocols for a colorimetric PHGDH activity assay based on the

information available for the Abcam and Sigma-Aldrich kits. It is crucial to refer to the specific

kit manual for detailed instructions.

Reagent Preparation
PHGDH Assay Buffer: Warm to room temperature before use.
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PHGDH Substrate: Reconstitute the lyophilized substrate with the recommended volume of

dH₂O or assay buffer as per the kit manual. Mix well until dissolved. Store on ice.

PHGDH Developer: Reconstitute the lyophilized developer with the recommended volume of

dH₂O or assay buffer. Mix thoroughly.

NADH Standard: Reconstitute the lyophilized NADH with dH₂O or assay buffer to prepare a

stock solution (e.g., 1.25 mM).[1] This stock will be used to prepare the standard curve.

Sample Preparation
For Tissues:

Rinse tissue (10-20 mg) with ice-cold PBS.

Homogenize the tissue in 200-400 µL of ice-cold PHGDH Assay Buffer.[1]

Incubate on ice for 10 minutes.[1]

Centrifuge at 10,000 x g for 5-10 minutes at 4°C.[1]

Collect the supernatant for the assay.

For Cultured Cells (Adherent or Suspension):

Harvest approximately 1-4 x 10⁶ cells.

Wash the cells with ice-cold PBS.

Resuspend the cell pellet in 100-400 µL of ice-cold PHGDH Assay Buffer.[1]

Homogenize by pipetting up and down or by sonication.

Incubate on ice for 10 minutes.[1]

Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[1]

Collect the supernatant for the assay.
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Assay Procedure
NADH Standard Curve Preparation: Prepare a series of NADH standards by diluting the

NADH stock solution in PHGDH Assay Buffer. A typical range would be 0, 2.5, 5.0, 7.5, 10.0,

and 12.5 nmol/well. Add 50 µL of each standard to a 96-well plate.

Sample and Control Preparation: Add 2-50 µL of your sample supernatant to the wells of a

96-well plate. Adjust the volume to 50 µL with PHGDH Assay Buffer. For each sample,

prepare a parallel sample background control well. A positive control should also be

included.[1]

Reaction Mix Preparation: Prepare a Reaction Mix for each sample and standard well

according to the kit's instructions. A typical mix contains PHGDH Assay Buffer, PHGDH

Developer, and PHGDH Substrate. For the sample background control wells, prepare a

Background Control Mix that omits the PHGDH Substrate.[1]

Initiate the Reaction: Add 50 µL of the Reaction Mix to each standard and sample well. Add

50 µL of the Background Control Mix to the sample background control wells.

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for

10-60 minutes. Record the absorbance at multiple time points.

Data Analysis
Subtract the absorbance of the 0 nmol NADH standard from all other standard readings.

Plot the NADH standard curve (absorbance vs. nmol of NADH).

For each sample, subtract the absorbance of the sample background control from the

sample reading at each time point.

Calculate the change in absorbance (ΔA450) over a specific time interval (Δt) that falls within

the linear range of the reaction.

Determine the amount of NADH (B) produced by the sample during the time interval using

the NADH standard curve.

Calculate the PHGDH activity using the following formula:
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PHGDH Activity (nmol/min/µL or mU/µL) = (B / (Δt * V)) * D

Where:

B = Amount of NADH from the standard curve (nmol)

Δt = Reaction time (min)

V = Sample volume added to the well (µL)

D = Sample dilution factor

Visualizations
De Novo Serine Biosynthesis Pathway
The following diagram illustrates the de novo serine biosynthesis pathway, which begins with

the glycolytic intermediate 3-phosphoglycerate.
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Caption: De Novo Serine Biosynthesis Pathway.
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General Workflow of a PHGDH Activity Assay
This diagram outlines the major steps involved in performing a typical colorimetric PHGDH

activity assay.

Preparation

Assay Execution Data Analysis

Sample Preparation
(Tissue/Cell Lysate)

Plate Setup
(Standards, Samples, Controls)

Reagent Preparation
(Standards, Buffers, etc.)

Add Reaction Mix Incubate & Measure
(Kinetic Reading at 450 nm) Generate Standard Curve Calculate PHGDH Activity

Click to download full resolution via product page

Caption: PHGDH Activity Assay Workflow.

Conclusion
The selection of a PHGDH activity assay kit should be based on the specific requirements of

the research, including sample type, required sensitivity, and available equipment. The

colorimetric assays offered by companies like Abcam and Sigma-Aldrich provide a robust and

straightforward method for quantifying PHGDH activity in a variety of biological samples. By

following the detailed protocols and understanding the underlying principles, researchers can

obtain reliable and reproducible data to advance their studies on the role of PHGDH in health

and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to Phosphoglycerate
Dehydrogenase (PHGDH) Activity Assay Kits]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15615773#phgdh-activity-assay-kit-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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